CJC-1295

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : CJC-1295 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique la SPPS à grande échelle, suivie d'une chromatographie liquide haute performance (HPLC) pour la purification. Le peptide est généralement lyophilisé (séché par congélation) pour améliorer sa stabilité et sa durée de conservation .

Analyse Des Réactions Chimiques

Types de réactions : CJC-1295 subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé, en particulier au niveau des résidus de méthionine.

Réduction : Des réactions de réduction peuvent se produire au niveau des ponts disulfures dans la structure du peptide.

Substitution : Des résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés et réactifs de couplage utilisés en SPPS.

Principaux produits formés : Le produit principal de ces réactions est le peptide modifié avec une stabilité, une activité ou une affinité de liaison modifiée .

4. Applications de la recherche scientifique

Chimie : Utilisé dans la recherche pour comprendre les techniques de synthèse et de modification des peptides.

Industrie : Appliqué au développement de médicaments dopants et de thérapies anti-âge.

5. Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs de la GHRH dans l'hypophyse, stimulant la libération de l'hormone de croissance. Cela conduit à des niveaux accrus de GH et d'IGF-1 dans la circulation sanguine, favorisant la croissance musculaire, la perte de graisse et la régulation métabolique globale . Le composant DAC prolonge la demi-vie du peptide, permettant des effets soutenus sur une période prolongée .

Composés similaires :

Sermorelin : Un autre analogue de la GHRH avec une demi-vie plus courte que celle du this compound.

Ipamorelin : Un sécrétagogue de l'hormone de croissance qui fonctionne en synergie avec le this compound pour améliorer la libération de GH.

GHRP-2 : Un peptide qui stimule la libération de GH mais avec des cibles réceptorielles différentes.

Unicité du this compound : La caractéristique unique du this compound est sa demi-vie prolongée due au composant DAC, ce qui permet des posologies moins fréquentes et une libération soutenue de GH . Cela en fait un choix privilégié pour les applications thérapeutiques à long terme.

Applications De Recherche Scientifique

Growth Hormone Regulation

CJC-1295 has been primarily studied for its effects on growth hormone secretion. Research indicates that it can lead to sustained increases in GH and IGF-1 levels in healthy adults, making it a candidate for investigating growth-related disorders and therapies .

Key Findings:

- Sustained GH increase: Single doses resulted in GH levels remaining elevated for up to 6 days .

- Cumulative effects: Multiple doses maintained IGF-1 levels above baseline for up to 28 days .

Muscle Growth and Repair

This compound has shown promise in enhancing muscle growth and recovery. By stimulating GH release, it may facilitate muscle protein synthesis, making it a potential therapeutic agent in sports medicine and rehabilitation .

Case Study:

A study involving athletes indicated that those administered this compound experienced significant improvements in lean body mass compared to controls, suggesting its efficacy as a performance-enhancing agent .

Fat Metabolism

The peptide may also play a role in fat metabolism. Research suggests that increased GH levels can lead to enhanced lipolysis, potentially aiding in weight management and obesity treatment strategies .

Data Table: Effects on Body Composition

| Parameter | Effect of this compound | Duration |

|---|---|---|

| Plasma GH Levels | Increased by 2-10 times | Up to 6 days |

| Plasma IGF-1 Levels | Increased by 0.5-3 times | Up to 28 days |

| Lean Body Mass | Significant increase observed | Variable |

Potential Immunomodulatory Effects

Recent studies have speculated on the immunomodulatory effects of this compound, particularly its impact on immune function through prolonged GH release. This area remains largely exploratory but holds potential for future research into immune-related disorders .

Therapeutic Implications

The therapeutic implications of this compound extend beyond athletic performance enhancement. Its potential applications include:

- Pediatric Growth Disorders: Investigating its role in treating conditions like growth hormone deficiency.

- Age-related Muscle Wasting: Exploring its use in counteracting sarcopenia in older adults.

- Obesity Management: Utilizing its fat metabolism effects for weight loss interventions.

Safety and Tolerability

Clinical trials have reported that this compound is generally well-tolerated with no serious adverse reactions noted at therapeutic doses. The safety profile supports its consideration as a viable therapeutic agent .

Mécanisme D'action

CJC-1295 exerts its effects by binding to GHRH receptors in the pituitary gland, stimulating the release of growth hormone. This leads to increased levels of GH and IGF-1 in the bloodstream, promoting muscle growth, fat loss, and overall metabolic regulation . The DAC component extends the peptide’s half-life, allowing for sustained effects over an extended period .

Comparaison Avec Des Composés Similaires

Sermorelin: Another GHRH analog with a shorter half-life compared to CJC-1295.

Ipamorelin: A growth hormone secretagogue that works synergistically with this compound to enhance GH release.

GHRP-2: A peptide that stimulates GH release but with different receptor targets.

Uniqueness of this compound: this compound’s unique feature is its extended half-life due to the DAC component, which allows for less frequent dosing and sustained GH release . This makes it a preferred choice for long-term therapeutic applications.

Activité Biologique

CJC-1295 is a synthetic analog of growth hormone-releasing hormone (GHRH) designed to stimulate the release of endogenous growth hormone (GH). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing growth and metabolic functions. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound operates by binding to GHRH receptors in the pituitary gland, promoting the secretion of GH. The resulting increase in GH levels subsequently elevates insulin-like growth factor 1 (IGF-1) concentrations, which plays a crucial role in tissue growth and metabolism.

Pharmacokinetics

This compound exhibits a prolonged half-life due to its drug affinity complex (DAC), allowing for sustained GH release. Studies indicate that after subcutaneous administration, GH levels can increase 2-10 times for up to six days, while IGF-1 levels can rise 1.5-3 times over a similar duration . The estimated half-life ranges from 5.8 to 8.1 days .

Dose-Dependent Effects

In clinical trials involving healthy adults, this compound demonstrated significant increases in both GH and IGF-1 levels. A study reported that a single injection of 60 or 90 mcg/kg resulted in a marked elevation of GH secretion while maintaining its pulsatile nature .

Table 1: Summary of Clinical Findings on this compound

| Study | Dosage (mcg/kg) | GH Increase | IGF-1 Increase | Duration of Effect |

|---|---|---|---|---|

| 60 & 90 | 2-10 times | 1.5-3 times | Up to 6 days | |

| Varies | Sustained | Sustained | Up to 28 days |

Safety Profile

This compound has been reported to be well-tolerated with mild adverse effects, primarily localized at the injection site such as pain and swelling . Serious adverse events have been rare, supporting its safety for therapeutic use.

Case Studies

In a notable case study involving eleven healthy men, proteomic analysis revealed significant changes in serum proteins post-CJC-1295 administration. Key findings included:

- Decreased Proteins : Apolipoprotein A1 isoform and transthyretin isoform.

- Increased Proteins : Beta-hemoglobin and immunoglobulin fragments correlated positively with IGF-1 levels .

These findings suggest potential biomarkers for monitoring GH activity and therapeutic effectiveness.

Research Implications

Research continues to explore the implications of this compound in various therapeutic contexts:

- Tissue Repair : Due to its ability to enhance GH secretion, this compound may support tissue regeneration processes, making it a candidate for studies on muscle recovery and injury healing .

- Metabolic Regulation : The compound's effects on metabolism are being investigated, particularly its role in fat reduction and muscle mass increase .

Propriétés

IUPAC Name |

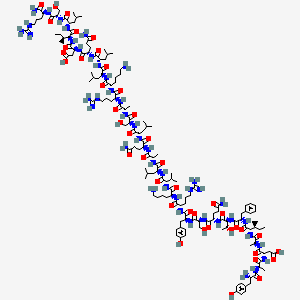

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81+,82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,117-,118-,119-,120-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZMWINMZMMOBR-HRDSVTNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C152H252N44O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.